molecular formula C27H26ClN7O B14973631 1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone

1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone

Cat. No.: B14973631
M. Wt: 500.0 g/mol
InChI Key: SWHUYAOFLXGADB-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone is a complex organic compound featuring a unique combination of chemical structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and maintaining environmental standards. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-(5-Chloro-2-methylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone
  • 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-yl)-1H-pyrazolo[3,4-C]pyridazin-3-amine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural motifs

Properties

Molecular Formula

C27H26ClN7O

Molecular Weight

500.0 g/mol

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one

InChI

InChI=1S/C27H26ClN7O/c1-19-7-8-21(28)17-23(19)32-11-13-33(14-12-32)26(36)10-9-25-29-30-27-24-18-22(20-5-3-2-4-6-20)31-35(24)16-15-34(25)27/h2-8,15-18H,9-14H2,1H3

InChI Key

SWHUYAOFLXGADB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6

Origin of Product

United States

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